6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one
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Description
6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one is a useful research compound. Its molecular formula is C17H12ClFO3 and its molecular weight is 318.7 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is 318.0459001 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one is a synthetic organic compound belonging to the chromenone family, characterized by a benzopyrone structure. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Chlorine at the 6-position
- Fluorophenyl group linked via a methoxy group at the 7-position
- Methyl group at the 4-position
This unique substitution pattern enhances its reactivity and biological efficacy.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:
Cell Line | IC50 (µM) | Notes |
---|---|---|
HCT116 | 0.075 | Effective against colon cancer |
HeLa | 0.04 | Induces apoptosis and G2-M phase arrest |
A549 | 0.1 | Lung cancer cell line |
HepG2 | 0.5 | Liver cancer cell line |
The compound induces cell cycle arrest and apoptosis in cancer cells, primarily through microtubule disruption and inhibition of key signaling pathways involved in cell proliferation .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, suggesting its utility in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby reducing their activity.
- Receptor Interaction : It binds to various receptors on cell surfaces, influencing signal transduction pathways related to inflammation and cell survival.
- Microtubule Disruption : By affecting microtubule dynamics, it induces apoptosis in cancer cells, leading to effective tumor suppression .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of chromenone compounds, including this compound. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives tested against multiple cancer cell lines .
- Animal Models : In vivo studies using animal models have shown that administration of this compound significantly reduces tumor size in xenograft models, supporting its potential as an effective anticancer agent.
Properties
IUPAC Name |
6-chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-15-8-16(14(18)7-13(10)15)21-9-11-2-4-12(19)5-3-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXSMYMQKEQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.